Methyl 1,3,4-oxadiazole-2-carboxylate
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Overview
Description
Methyl 1,3,4-oxadiazole-2-carboxylate is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. This compound is derived from furan by substituting two methylene groups with two pyridine-type nitrogens. It is known for its diverse biological activities and is widely studied in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1,3,4-oxadiazole-2-carboxylate typically involves the cyclization of hydrazides with esters or acids. One common method includes the reaction of a thiosemicarbazide intermediate with EDC·HCl in DMSO or p-TsCl and triethylamine in N-methyl-2-pyrrolidone, leading to the formation of the oxadiazole ring . Another approach involves the reaction between Boc and Cbz-Nα-protected amino acid hydrazides with isoselenocyanato esters via cyclodeselenization .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 1,3,4-oxadiazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the oxadiazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like DMSO and N-methyl-2-pyrrolidone.
Major Products
The major products formed from these reactions include substituted oxadiazoles, hydrazine derivatives, and various functionalized oxadiazole compounds.
Scientific Research Applications
Methyl 1,3,4-oxadiazole-2-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 1,3,4-oxadiazole-2-carboxylate involves its interaction with specific molecular targets and pathways. It can inhibit enzymes such as thymidylate synthase, HDAC, and topoisomerase II, leading to the disruption of DNA synthesis and cell division . Additionally, it can interact with nucleic acids and proteins, affecting various cellular processes.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole: Another isomer of oxadiazole with similar biological activities but different structural properties.
1,2,3-Oxadiazole: Known for its unique reactivity and applications in organic synthesis.
1,2,5-Oxadiazole: Less commonly studied but still relevant in certain chemical contexts.
Uniqueness
Methyl 1,3,4-oxadiazole-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo a wide range of chemical reactions and its diverse applications in various fields make it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
methyl 1,3,4-oxadiazole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O3/c1-8-4(7)3-6-5-2-9-3/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRLAARNUOKZRJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN=CO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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